
4-(4-Methoxynaphthalen-1-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methoxynaphthalen-1-yl)butanoic acid, also known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBA is a naphthalene derivative and is commonly used as a building block in the synthesis of other chemical compounds.
Mechanism Of Action
The mechanism of action of 4-(4-Methoxynaphthalen-1-yl)butanoic acid is not fully understood. However, it is believed that 4-(4-Methoxynaphthalen-1-yl)butanoic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also believed to modulate the activity of various enzymes such as cyclooxygenase-2 and nitric oxide synthase.
Biochemical And Physiological Effects
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been shown to reduce oxidative stress and protect against neuronal damage in animal models of neurodegenerative diseases. Additionally, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been shown to exhibit antitumor activity in various cancer cell lines.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its availability and relatively low cost. 4-(4-Methoxynaphthalen-1-yl)butanoic acid is also easy to synthesize, which makes it a popular building block in organic synthesis. However, one limitation of using 4-(4-Methoxynaphthalen-1-yl)butanoic acid in lab experiments is its low solubility in water, which can limit its use in aqueous solutions.
Future Directions
There are several future directions for the research on 4-(4-Methoxynaphthalen-1-yl)butanoic acid. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a drug delivery system. Additionally, future research could focus on the development of more efficient and cost-effective methods for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid. Finally, future research could explore the potential of 4-(4-Methoxynaphthalen-1-yl)butanoic acid as a therapeutic agent for neurodegenerative diseases and cancer.
Synthesis Methods
The synthesis of 4-(4-Methoxynaphthalen-1-yl)butanoic acid can be achieved through various methods, including the Friedel-Crafts acylation reaction, Suzuki coupling reaction, and Heck reaction. However, the most common method for synthesizing 4-(4-Methoxynaphthalen-1-yl)butanoic acid is the Friedel-Crafts acylation reaction. This method involves the reaction of naphthalene with butanoyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with methanol to obtain 4-(4-Methoxynaphthalen-1-yl)butanoic acid.
Scientific Research Applications
4-(4-Methoxynaphthalen-1-yl)butanoic acid has been extensively studied for its potential applications in various fields, including organic synthesis and medicinal chemistry. In organic synthesis, 4-(4-Methoxynaphthalen-1-yl)butanoic acid is used as a building block in the synthesis of other chemical compounds. In medicinal chemistry, 4-(4-Methoxynaphthalen-1-yl)butanoic acid has been studied for its potential as an anti-inflammatory and analgesic agent. 4-(4-Methoxynaphthalen-1-yl)butanoic acid has also been studied for its potential as a drug delivery system due to its ability to form self-assembled structures.
properties
CAS RN |
10465-20-0 |
|---|---|
Product Name |
4-(4-Methoxynaphthalen-1-yl)butanoic acid |
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)butanoic acid |
InChI |
InChI=1S/C15H16O3/c1-18-14-10-9-11(5-4-8-15(16)17)12-6-2-3-7-13(12)14/h2-3,6-7,9-10H,4-5,8H2,1H3,(H,16,17) |
InChI Key |
UYGMBKFJUCKFFG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CCCC(=O)O |
Other CAS RN |
10465-20-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



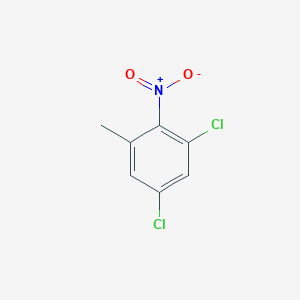
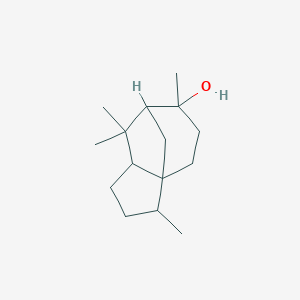
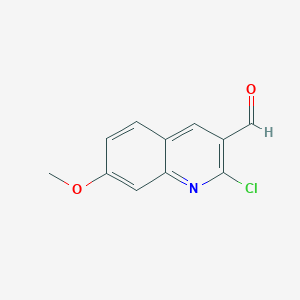
![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
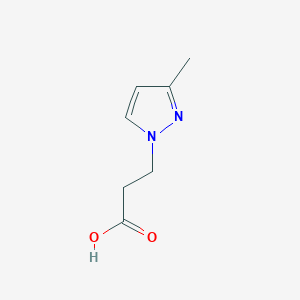
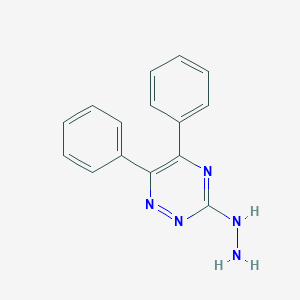
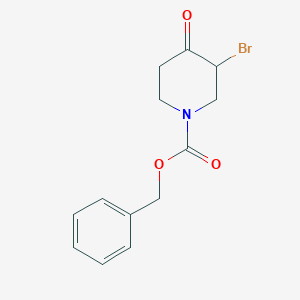
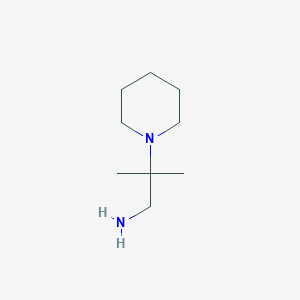
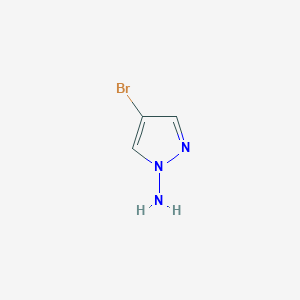
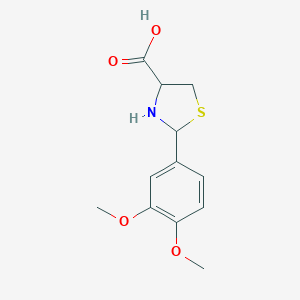
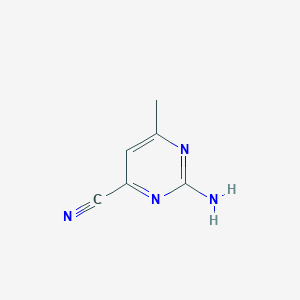
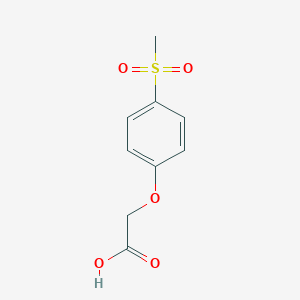
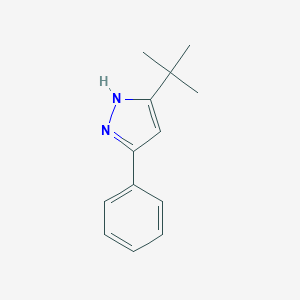
![N-[2-methyl-1-(2-methylanilino)-1-oxobutan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B187788.png)